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HIV-1 Tat Protein (47-57) - 191936-91-1

HIV-1 Tat Protein (47-57)

Catalog Number: EVT-363095
CAS Number: 191936-91-1
Molecular Formula: C64H118N32O14
Molecular Weight: 1559.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The HIV-1 Tat protein is a multifunctional protein that plays a critical role in the replication and pathogenesis of the human immunodeficiency virus type 1 (HIV-1). It is an 86-amino acid protein that is essential for the transactivation of the viral genome, which is a key step in the HIV replication cycle1.

(Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln)2-Lys-εAhx-Cys(Acm) (Peptide I)

  • Compound Description: Peptide I is a dimeric dendron containing the 48-60 sequence of the HIV-1 Tat protein. This synthetic polycationic peptide has been shown to inhibit adenylyl cyclase (AC) activity stimulated by both hormonal and non-hormonal agents in smooth muscles and rat skeletal muscles. This inhibitory effect is attributed to the peptide's ability to disrupt the coupling between the receptor and G-protein, ultimately affecting AC stimulation by hormones.
  • Relevance: Peptide I exhibits structural similarity to HIV-1 Tat Protein (47-57) as it incorporates the 48-60 amino acid sequence of the HIV-1 Tat protein within its structure.

(Gly-Arg-Gly-Asp-Ser-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln)2-Lys-εAhx-Cys(Acm) (Peptide II)

  • Compound Description: Similar to Peptide I, Peptide II is a dimeric dendron incorporating the 48-60 sequence of the HIV-1 Tat protein. It also demonstrates inhibitory effects on AC activity stimulated by both hormonal and non-hormonal agents in various muscle tissues. Peptide II, along with Peptide I, exhibited the highest efficacy at a concentration of 10-5 M in stimulating the GTP-binding activity of G-proteins.
  • Relevance: Peptide II shares structural similarities with HIV-1 Tat Protein (47-57) due to the incorporation of the 48-60 amino acid sequence of the HIV-1 Tat protein within its structure.

[(Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln)2-Lys-εAhx-Cys]2 (Peptide III)

  • Compound Description: Peptide III is a tetrameric dendron, meaning it is composed of four peptide chains, and it also contains the 48-60 sequence of the HIV-1 Tat protein. Like its dimeric counterparts, it demonstrates dose-dependent inhibition of AC activity, exhibiting higher efficacy compared to Peptides I and II. Peptide III showed the highest efficacy in stimulating the GTP-binding activity of G-proteins at a concentration of 10-6 M.
  • Relevance: Peptide III displays structural similarities to HIV-1 Tat Protein (47-57) due to the inclusion of the 48-60 amino acid sequence of the HIV-1 Tat protein within its structure.

[(Gly-Arg-Gly-Asp-Ser-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln)2-Lys-εAhx-Cys]2 (Peptide IV)

  • Compound Description: Peptide IV, another tetrameric dendron incorporating the 48-60 sequence of the HIV-1 Tat protein, exhibits similar AC inhibitory activity and demonstrates higher efficacy compared to the dimeric dendrons. Peptide IV, along with Peptide III, displayed the highest efficacy in stimulating the GTP-binding activity of G-proteins at a concentration of 10-6 M.
  • Relevance: Peptide IV displays structural similarities to HIV-1 Tat Protein (47-57) due to the incorporation of the 48-60 amino acid sequence of the HIV-1 Tat protein within its structure.

Saquinavir-cysteine(R.I.CK-Tat9)-PEG3400

  • Compound Description: This compound is a poly(ethylene glycol) (PEG)-based prodrug conjugate of the HIV-1 protease inhibitor saquinavir (SQV). It includes a cationic retro-inverso-cysteine-lysine-Tat nonapeptide (R.I.CK-Tat9) linked to saquinavir via a cysteine moiety and a PEG3400 chain. The R.I.CK-Tat9 peptide is designed for cell-specific release of saquinavir. This conjugate exhibited enhanced cellular uptake and restored anti-HIV-1 activity compared to the saquinavir-cysteine-PEG3400 conjugate lacking the peptide.
  • Relevance: This compound is structurally related to HIV-1 Tat Protein (47-57) through the inclusion of the R.I.CK-Tat9 peptide, which is structurally derived from the Tat protein.

Saquinavir-cysteine(R.I.CK(stearate)-Tat9)-PEG3400

  • Compound Description: This compound is another PEG-based prodrug conjugate of saquinavir, structurally similar to the previous compound but incorporating a stearate group into the R.I.CK-Tat9 peptide (R.I.CK(stearate)-Tat9). This modification is also aimed at achieving cell-specific release of saquinavir. Like the previous conjugate, this compound also exhibited enhanced cellular uptake and restored anti-HIV-1 activity compared to the saquinavir-cysteine-PEG3400 conjugate.
  • Relevance: This compound exhibits structural similarity to HIV-1 Tat Protein (47-57) through the inclusion of the R.I.CK(stearate)-Tat9 peptide, which is structurally derived from the Tat protein.

β-peptide analogue of Tat(47-57)

  • Compound Description: This compound is an 11-residue β-peptide designed as an all-β homologue of the arginine-rich region of the HIV-1 Tat protein, specifically Tat(47-57). This β-peptide demonstrated significant binding affinity to TAR RNA, a regulatory region of the HIV-1 genome that interacts with the Tat protein.
  • Relevance: This β-peptide is directly designed as a structural analogue of the HIV-1 Tat Protein (47-57), mimicking its amino acid sequence but utilizing β-amino acids instead of α-amino acids.

Lysine-substituted β-peptide analogue of Tat(47-57)

  • Relevance: This β-peptide is considered structurally related to HIV-1 Tat Protein (47-57) as it is designed as a close analogue of the Tat(47-57) sequence, with lysine substitutions maintaining the overall positive charge distribution crucial for TAR RNA binding.

Tat(49-57)-NH2 (Tat1)

  • Compound Description: This 9-amino-acid peptide, named Tat1, corresponds to the 49-57 amino acid sequence of the HIV-1 trans-activator of transcription (Tat) protein. Tat1 demonstrated a significant shift in the migration time of TAR RNA in capillary electrophoresis mobility shift assays, indicating binding interaction between the peptide and the RNA.
  • Relevance: Tat1 is directly derived from the HIV-1 Tat Protein (47-57), representing a shorter segment within this region known to be crucial for TAR RNA binding.

Tat(49-57)-NH2 with Arg(Me)2 substitution at position 52

  • Compound Description: This compound is a modified version of the Tat(49-57)-NH2 peptide where the arginine residue at position 52 is dimethylated (Arg(Me)2). This specific methylation significantly disrupted the interaction between the peptide and TAR RNA, highlighting the importance of the arginine residue at position 52 for binding.
  • Relevance: This compound is structurally related to HIV-1 Tat Protein (47-57) as it represents a specifically modified version of the Tat(49-57) segment, with the introduced methylation impacting its interaction with TAR RNA.
Source and Classification

The HIV-1 Tat Protein (47-57) is classified as a peptide derived from HIV-1, specifically from its Tat protein, which is vital for viral replication and gene expression regulation. This peptide has garnered attention for its ability to facilitate the delivery of therapeutic agents into cells, making it a subject of study in both virology and therapeutic development .

Synthesis Analysis

The synthesis of HIV-1 Tat Protein (47-57) can be achieved through solid-phase peptide synthesis, a common technique used for producing peptides. This method involves the following steps:

  1. Resin Preparation: A suitable resin is chosen to which the first amino acid is attached.
  2. Amino Acid Coupling: Each subsequent amino acid is added sequentially, using coupling reagents to facilitate the formation of peptide bonds.
  3. Cleavage: After the desired sequence is assembled, the peptide is cleaved from the resin using acidic conditions.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to remove any unreacted materials or side products.

The specific sequence for HIV-1 Tat Protein (47-57) is often synthesized with modifications, such as conjugation with fluorescent markers for tracking purposes in cellular studies .

Molecular Structure Analysis

The molecular structure of HIV-1 Tat Protein (47-57) is characterized by its amphipathic nature, which allows it to interact favorably with lipid membranes. The modeled structure reveals a strong alpha-helical conformation, which is critical for its membrane translocation capabilities.

Key structural features include:

  • Helical Content: The presence of an alpha helix contributes to its ability to penetrate cell membranes.
  • Basic Residues: The distribution of positively charged arginine residues enhances its interaction with negatively charged cellular membranes .

The molecular formula for this peptide is C64H118N32O14C_{64}H_{118}N_{32}O_{14}, reflecting its complex composition that contributes to its biological activity .

Chemical Reactions Analysis

HIV-1 Tat Protein (47-57) participates in several chemical reactions primarily related to its interaction with cellular components:

  • Transduction Reactions: It facilitates the uptake of heterologous peptides and proteins into cells without requiring specific receptors or endocytosis mechanisms.
  • Complex Formation: The basic domain can form polyelectrolytic complexes with plasmid DNA, enhancing gene delivery systems .

These interactions are crucial for both understanding the mechanism of action and developing therapeutic applications.

Mechanism of Action

The mechanism by which HIV-1 Tat Protein (47-57) operates involves several key steps:

  1. Membrane Interaction: The amphipathic nature allows it to associate with lipid bilayers.
  2. Cell Penetration: Through a process that does not rely on endocytosis, the peptide crosses cellular membranes, allowing for intracellular delivery of attached cargo.
  3. Gene Regulation: Once inside, it can influence cellular processes, including gene expression and protein synthesis related to HIV replication .

This mechanism underscores its potential utility in drug delivery systems.

Physical and Chemical Properties Analysis

HIV-1 Tat Protein (47-57) exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions, which facilitates its use in biological assays.
  • Stability: The peptide's stability can vary based on environmental conditions such as pH and temperature.
  • Molecular Weight: Approximately 1,200 Da, consistent with its classification as a small peptide.

These properties are critical when considering its application in research and therapeutic contexts .

Applications

HIV-1 Tat Protein (47-57) has diverse applications across various fields:

  • Drug Delivery Systems: Its ability to transduce proteins into cells makes it a valuable tool for delivering therapeutic agents directly into target cells.
  • Gene Therapy: By forming complexes with DNA, it can enhance the efficiency of gene transfer methods.
  • Cancer Research: Modified versions of this peptide are being explored for their potential to deliver anticancer drugs effectively .
Structural Characterization of HIV-1 Tat Protein (47-57)

Primary Sequence Analysis: Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg Motif

The HIV-1 Tat protein (47-57) fragment corresponds to an 11-amino acid peptide with the primary sequence Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (YGRKKRRQRRR). This sequence represents the core arginine-rich motif (ARM) located within the highly basic region (HBR) of the full-length Tat protein (residues 49-59 in some numbering systems). The peptide encompasses the minimal protein transduction domain (PTD) necessary for cellular internalization and nucleic acid binding [1] [8] [9]. Positional analysis reveals:

  • N-terminal Tyrosine (Tyr47): Provides potential hydrogen bonding and π-stacking interactions.
  • Glycine (Gly48): Imparts backbone flexibility critical for structural adaptation.
  • Arginine/Lysine Clusters (Arg49, Lys50, Lys51, Arg52, Arg53, Arg55, Arg56, Arg57): Deliver a high positive charge density essential for electrostatic interactions with nucleic acids and membranes. The central glutamine (Gln54) introduces a polar uncharged residue that may facilitate specific hydrogen bonding or structural transitions [7] [9].

This sequence is remarkably conserved across most HIV-1 subtypes, underscoring its fundamental role in Tat function. Its minimal length and potent activity make it a prototypical model for studying cell-penetrating peptides (CPPs) [1] [8].

Table 1: Amino Acid Composition and Properties of HIV-1 Tat (47-57)

PositionAmino AcidAbbreviationSide Chain PropertyPostulated Role in Motif
47TyrosineTyr (Y)Aromatic, HydrophilicMembrane interaction, potential H-bonding
48GlycineGly (G)Flexible, No Side ChainBackbone flexibility, conformational adaptability
49ArginineArg (R)Basic, Positively ChargedNucleic acid binding, membrane interaction
50LysineLys (K)Basic, Positively ChargedMembrane interaction, electrostatic binding
51LysineLys (K)Basic, Positively ChargedMembrane interaction, electrostatic binding
52ArginineArg (R)Basic, Positively ChargedNuclear localization, nucleic acid binding
53ArginineArg (R)Basic, Positively ChargedNuclear localization, nucleic acid binding
54GlutamineGln (Q)Polar, UnchargedPotential H-bonding, structural break
55ArginineArg (R)Basic, Positively ChargedNuclear localization, nucleic acid binding
56ArginineArg (R)Basic, Positively ChargedNuclear localization, nucleic acid binding
57ArginineArg (R)Basic, Positively ChargedNuclear localization, nucleic acid binding

Physicochemical Properties: Molecular Formula (C₆₄H₁₁₈N₃₂O₁₄) and Molecular Weight (1559.86 Da)

The Tat (47-57) peptide possesses the molecular formula C₆₄H₁₁₸N₃₂O₁₄ and a calculated monoisotopic molecular weight of 1559.86 Da [1] [8]. Key physicochemical characteristics arising from its sequence include:

  • High Positive Charge: At physiological pH (pH 7.4), the peptide carries a nominal charge of +10 due to the protonation of the ε-amino groups of the two lysine residues (Lys50, Lys51) and the guanidinium groups of the seven arginine residues (Arg49, Arg52, Arg53, Arg55, Arg56, Arg57), alongside the N-terminal amine. The C-terminus is carboxylated (-1) and Gln54 is neutral. This extreme polycationic nature dominates its interactions, enabling strong electrostatic binding to polyanionic structures like nucleic acids (DNA, RNA), heparan sulfate proteoglycans (HSPGs) on cell surfaces, and phospholipids (e.g., phosphatidylserine, PI(4,5)P₂) in membranes [1] [6] [9].
  • Hydrophilicity: Despite the presence of Tyr47, the overwhelming abundance of charged and polar residues renders the peptide highly hydrophilic. This influences its solubility in aqueous buffers but also necessitates specific mechanisms (e.g., interaction with membrane components like PI(4,5)P₂ and Trp insertion from full-length Tat) for traversing lipid bilayers [5] [6].
  • Lack of Stabilizing Elements: The peptide lacks significant stretches of hydrophobic residues or sequences prone to forming stable secondary structures (like α-helices or β-sheets) in isolation in aqueous solution. It exhibits characteristics of intrinsic disorder [3] [5] [10].

Table 2: Key Physicochemical Parameters of HIV-1 Tat (47-57)

PropertyValueSignificance
Molecular FormulaC₆₄H₁₁₈N₃₂O₁₄Defines elemental composition
Molecular Weight1559.86 DaEssential for mass spectrometry identification and quantification
CAS Registry Number191936-91-1Unique chemical identifier
Net Charge (pH 7.4)~ +10 (nominal)Drives electrostatic interactions with anionic molecules (DNA, RNA, membranes)
Isoelectric Point (pI)Highly Basic (>12 estimated)Reflects dominance of basic residues
SolubilitySoluble in water, aqueous buffersFacilitates experimental handling and biological activity studies

Three-Dimensional Conformational Dynamics: Nuclear Magnetic Resonance and Molecular Dynamics Simulation Insights

The Tat (47-57) peptide, like the full-length Tat protein and its larger functional domains, exhibits significant conformational flexibility and lacks a stable, well-defined three-dimensional structure in aqueous solution, classifying it as an intrinsically disordered peptide [3] [5] [10]. Key insights into its dynamics come from biophysical techniques:

  • Nuclear Magnetic Resonance Spectroscopy: NMR studies on related Tat fragments and the full protein reveal minimal nuclear Overhauser effect (NOE) constraints characteristic of stable secondary structure in the basic region. Chemical shift indices (CSIs) and coupling constants (³JHNα) typically show values consistent with random coil conformation. Line broadening observed in the arginine/lysine-rich regions suggests conformational exchange or transient interactions, potentially indicative of fleeting structural ordering [3] [10]. The peptide's high flexibility is confirmed by heteronuclear NMR relaxation measurements (T₁, T₂, NOE), showing fast picosecond-to-nanosecond timescale motions throughout the backbone [3].
  • Molecular Dynamics Simulations: MD simulations complement NMR data, visualizing the dynamic behavior of the peptide. They confirm the absence of persistent secondary or tertiary structure in aqueous environments. The simulations show the peptide sampling a wide conformational ensemble, with the arginine and lysine side chains highly solvent-exposed and mobile. Transient intra-chain interactions (e.g., salt bridges between Arg/Lys residues, or between Arg/Lys and the C-terminus) or interactions involving Tyr47 and Gly48 can occur but are short-lived and do not define a predominant fold [5].
  • Environmental Sensitivity: The conformational landscape of Tat (47-57) is highly sensitive to its environment. Key triggers inducing structural changes include:
  • Membrane Binding: Interaction with lipid bilayers, particularly those containing anionic phospholipids like phosphatidylserine (PS) and signaling lipids like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), can induce local structuring, often involving the adoption of helical or extended conformations within the basic region to maximize electrostatic and hydrophobic contacts with the membrane interface. Specific residues like Arg49, Lys50, Lys51 (RKK motif) are implicated in PI(4,5)P₂ binding, while the RRQRRR segment interacts preferentially with PS. This induced fit is crucial for Tat's membrane association prior to secretion or during cellular uptake [5] [6].
  • Nucleic Acid Binding: Binding to RNA (specifically TAR) or plasmid DNA necessitates conformational adaptation of the peptide to fit into the major groove or to form specific hydrogen bonds. The arginine-rich motif is critical for TAR recognition [9] [10].
  • Molecular Crowding: The intracellular environment may influence conformational sampling.

Polycationic Domain Features: Role of Arginine-Rich Sequences

The defining feature of Tat (47-57) is its extreme polycationic character, primarily mediated by the high density of arginine and lysine residues (9 out of 11 residues). This domain is central to multiple biological functions:

  • Nucleic Acid Binding and Compaction: The positively charged guanidinium groups of arginine residues form strong electrostatic interactions and bidentate hydrogen bonds with the phosphate backbone of nucleic acids. Tat (47-57) and its multimers effectively bind plasmid DNA, compacting it into nanometric particles (~50-200 nm). This compaction protects DNA from nuclease degradation and is the first step in forming complexes used for gene delivery. Arginine residues are particularly effective compared to lysine due to their ability to form multiple H-bonds and cation-π interactions with nucleobases [4] [7].
  • Cellular Uptake (Protein Transduction Domain): The polycationic nature allows Tat (47-57) to act as a potent cell-penetrating peptide (CPP). Initial attachment occurs via electrostatic interactions with negatively charged cell surface components, primarily heparan sulfate proteoglycans (HSPGs) and potentially other glycans or phospholipids. While the isolated peptide can enter cells via direct translocation at high concentrations, uptake of Tat (47-57)-nucleic acid complexes occurs predominantly via endocytosis (e.g., macropinocytosis, clathrin-mediated endocytosis). The specific arginine residues within the "GRKKR" sub-motif (positions 52-56 in this fragment) function as a nuclear localization signal (NLS), facilitating nuclear translocation of the peptide or its cargo after internalization and endosomal escape [4] [6] [9].
  • Membrane Interaction and Secretion/Uptake Mechanism (in context of full Tat): While the full Tat protein secretion mechanism involves specific interactions mediated by Trp11 and the RKK motif with PI(4,5)P₂ [5] [6] [12], the polycationic domain (47-57) plays a crucial supporting role. The arginine-rich sequence (RRQRRR) specifically interacts with phosphatidylserine (PS) on the inner leaflet of the plasma membrane, contributing to tight membrane association prior to secretion. Similarly, during uptake of extracellular Tat, the polycationic domain mediates initial binding to surface HSPGs and PS on target cells [5] [6].
  • Transactivation Synergy: Within the full-length Tat protein, the basic region (including 47-57) synergizes with the N-terminal activation domain for efficient binding to TAR RNA and recruitment of P-TEFb (CDK9/Cyclin T1) to stimulate transcriptional elongation [2] [9].

Table 3: Functional Roles of the Polycationic Domain in HIV-1 Tat (47-57)

FunctionKey Residues/Sub-motifMolecular MechanismBiological Consequence
Nucleic Acid BindingArg/Lys cluster (All R/K)Electrostatic attraction to phosphate backbone; Arg H-bonding and cation-π stacking with basesDNA/RNA compaction, protection from nucleases, TAR RNA recognition (full Tat)
Cell Surface AttachmentArg/Lys cluster (All R/K)Electrostatic interaction with heparan sulfate proteoglycans (HSPGs), other glycans, phospholipidsInitial step in cellular internalization (PTD function)
Membrane Association (PS)Arg-rich motif (RRQRRR)Specific electrostatic and H-bonding with phosphatidylserine (PS) headgroupsContributes to plasma membrane binding during secretion (full Tat) and uptake
Nuclear LocalizationGRKKR sub-motif (Pos. 52-56)Recognition by importin receptors (e.g., Importin β)Nuclear import of Tat or Tat-cargo complexes
Endocytosis InductionOverall polycationic characterCharge-driven clustering with anionic surface components, triggering endocytic pathwaysUptake of Tat-DNA complexes (macropinocytosis, clathrin-mediated)
Synergy in TranscriptionBasic Region (within full Tat)Cooperative binding with N-terminal domain to TAR RNA and components of transcription complex (P-TEFb)Enhanced HIV-1 LTR-driven transcription

Properties

CAS Number

191936-91-1

Product Name

HIV-1 Tat Protein (47-57)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C64H118N32O14

Molecular Weight

1559.8 g/mol

InChI

InChI=1S/C64H118N32O14/c65-25-3-1-11-39(89-50(101)38(13-5-27-81-59(69)70)88-48(99)34-87-49(100)37(67)33-35-19-21-36(97)22-20-35)51(102)90-40(12-2-4-26-66)52(103)91-41(14-6-28-82-60(71)72)53(104)92-43(16-8-30-84-62(75)76)55(106)95-45(23-24-47(68)98)57(108)94-42(15-7-29-83-61(73)74)54(105)93-44(17-9-31-85-63(77)78)56(107)96-46(58(109)110)18-10-32-86-64(79)80/h19-22,37-46,97H,1-18,23-34,65-67H2,(H2,68,98)(H,87,100)(H,88,99)(H,89,101)(H,90,102)(H,91,103)(H,92,104)(H,93,105)(H,94,108)(H,95,106)(H,96,107)(H,109,110)(H4,69,70,81)(H4,71,72,82)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1

InChI Key

RAVVEEJGALCVIN-AGVBWZICSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Synonyms

HIV-1 Tat protein (47-57)
tat peptide (47-57), Human immunodeficiency virus 1
Tat protein (47-57), HIV-1
Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg
tyrosyl-glycyl-arginyl-lysyl-lysyl-arginyl-arginyl-glutaminyl-arginyl-arginyl-arginine
YGRKKRRQRRR

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O

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